

# Spectroscopic Characterization of Dilithium Azelate: A Technical Guide

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Compound of Interest		
Compound Name:	Dilithium azelate	
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### **Abstract**

Dilithium azelate, the dilithium salt of azelaic acid, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of dilithium azelate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As direct experimental data for dilithium azelate is not widely available in the public domain, this guide presents predicted data based on the well-documented spectra of its parent compound, azelaic acid, and established principles of spectroscopic changes upon salt formation. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to facilitate further research.

## Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, and its salts have garnered attention for their therapeutic properties and as versatile chemical intermediates. **Dilithium azelate**, as a salt, is expected to exhibit distinct physical and chemical properties compared to its acidic precursor, including increased solubility in polar solvents. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide aims to be a core resource for professionals working with or developing



materials containing **dilithium azelate** by providing a detailed summary of its anticipated spectroscopic signature.

# **Predicted Spectroscopic Data**

The formation of **dilithium azelate** from azelaic acid involves the deprotonation of the two carboxylic acid groups. This chemical modification leads to predictable changes in the NMR and IR spectra.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The key changes in the NMR spectra upon conversion of azelaic acid to **dilithium azelate** are the disappearance of the acidic proton signal in <sup>1</sup>H NMR and shifts in the carbon signals, particularly the carboxyl carbons, in <sup>13</sup>C NMR.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Dilithium Azelate** 

Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Hα (x2)	2.0 - 2.2	Triplet	4H
Нβ (х2)	1.4 - 1.6	Quintet	4H
Ηγ, Ηδ, Ηε	1.2 - 1.4	Multiplet	6H

Note: The acidic protons of the carboxylic acid, typically observed between 10-12 ppm in the <sup>1</sup>H NMR spectrum of azelaic acid, will be absent in the spectrum of **dilithium azelate**.[1][2]

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Dilithium Azelate** 

Assignment	Predicted Chemical Shift (δ, ppm)
C=O (x2)	180 - 185
Cα (x2)	35 - 40
Cβ (x2)	28 - 32
Cγ, Cδ, Cε	24 - 28



Note: The chemical shift of the carboxyl carbon in carboxylic acids is typically in the range of 170-185 ppm.[3] Upon deprotonation, a downfield shift is often observed.[4]

## Infrared (IR) Spectroscopy

The IR spectrum of **dilithium azelate** will show significant differences from that of azelaic acid, most notably in the region of the hydroxyl and carbonyl stretching vibrations.

Table 3: Predicted IR Absorption Bands for Dilithium Azelate

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C-H Stretch	2850 - 2950	Medium-Strong
Carboxylate Asymmetric Stretch	1550 - 1610	Strong
Carboxylate Symmetric Stretch	1400 - 1450	Strong

Note: The broad O-H stretching band characteristic of carboxylic acids (typically 2500-3300 cm<sup>-1</sup>) will be absent.[2] The single C=O stretching band of the carboxylic acid (around 1700 cm<sup>-1</sup>) will be replaced by two distinct carboxylate stretches.[5][6]

# Experimental Protocols Synthesis of Dilithium Azelate

This protocol describes a general method for the synthesis of **dilithium azelate** from azelaic acid.

#### Materials:

- Azelaic acid
- Lithium hydroxide (LiOH) or Lithium carbonate (Li<sub>2</sub>CO<sub>3</sub>)
- Deionized water or an appropriate alcohol (e.g., ethanol)

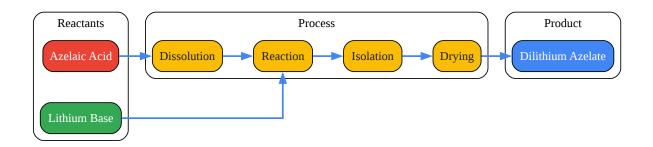


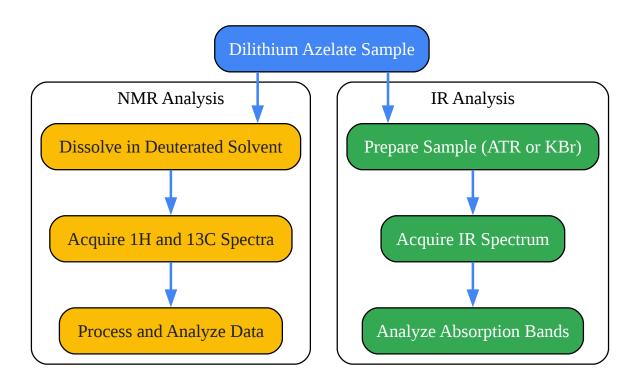
- · Magnetic stirrer and stir bar
- Heating mantle or hot plate
- Reaction flask
- Condenser (if refluxing)
- Filtration apparatus
- Drying oven or vacuum desiccator

#### Procedure:

- Dissolve a known amount of azelaic acid in a suitable solvent (e.g., water or ethanol) in a reaction flask with stirring. Gentle heating may be required to achieve complete dissolution.
- In a separate container, prepare a solution of lithium hydroxide (2 molar equivalents) or a slurry of lithium carbonate (1 molar equivalent) in the same solvent.
- Slowly add the lithium base solution/slurry to the azelaic acid solution with continuous stirring.
- If using lithium carbonate, effervescence (release of CO<sub>2</sub>) will be observed. Continue stirring until the gas evolution ceases.
- The reaction mixture can be gently heated to ensure the reaction goes to completion.
- The resulting solution contains **dilithium azelate**. To isolate the solid product, the solvent can be removed under reduced pressure (rotary evaporation) or by crystallization.
- The solid dilithium azelate should be collected by filtration and washed with a small amount
  of cold solvent.
- Dry the product in a vacuum oven at a suitable temperature to remove any residual solvent.







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